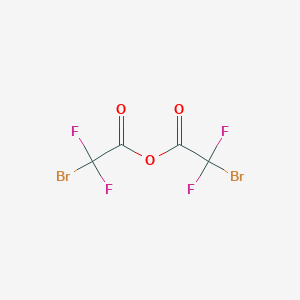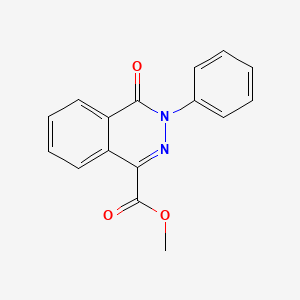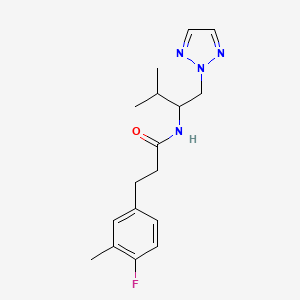![molecular formula C20H18N4O3 B2927608 N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864855-47-0](/img/structure/B2927608.png)
N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Starting Materials: The 3-methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 3-methoxyaniline.
Reaction Conditions: This step typically requires a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide) to promote the nucleophilic attack on the electrophilic center of the intermediate.
Formation of the Carboxamide Group
Starting Materials: The final step involves the introduction of the carboxamide group, which can be achieved by reacting the intermediate with a carboxylic acid derivative (e.g., acyl chloride).
Reaction Conditions: This reaction is usually carried out in the presence of a base (e.g., triethylamine) to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic synthesis. A common route includes:
-
Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core
Starting Materials: The synthesis begins with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core. This can be achieved by cyclization reactions involving appropriate precursors such as pyridine derivatives and pyrrolo intermediates.
Reaction Conditions: Cyclization is often facilitated by heating in the presence of catalysts like Lewis acids (e.g., aluminum chloride) or under microwave irradiation to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents and Conditions: The compound can undergo oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation typically leads to the formation of hydroxylated derivatives or cleavage of the methoxy group to form phenolic compounds.
-
Reduction
Reagents and Conditions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction may result in the formation of amine derivatives or the reduction of carbonyl groups to alcohols.
-
Substitution
Reagents and Conditions: Nucleophilic or electrophilic substitution reactions can be performed using appropriate nucleophiles or electrophiles.
Products: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, triethylamine.
Solvents: Dimethylformamide, dichloromethane.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several applications in scientific research:
-
Medicinal Chemistry
Anticancer Activity: The compound’s structure suggests potential as an anticancer agent, particularly as an inhibitor of enzymes involved in DNA repair, such as poly (ADP-ribose) polymerase (PARP).
Antimicrobial Properties: It may exhibit antimicrobial activity against various bacterial and fungal strains.
-
Biological Studies
Enzyme Inhibition: Used in studies to understand enzyme inhibition mechanisms, particularly those involved in DNA repair and cell cycle regulation.
Cell Signaling: Investigated for its effects on cell signaling pathways and apoptosis.
-
Industrial Applications
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex organic molecules.
Pharmaceutical Development: Explored for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves:
Molecular Targets: The compound targets enzymes involved in DNA repair, such as PARP, leading to the inhibition of DNA repair processes.
Pathways Involved: By inhibiting PARP, the compound induces DNA damage accumulation, leading to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: Compounds like palbociclib and dilmapimod, which also contain pyridopyrimidine moieties, are used in cancer therapy and inflammation treatment, respectively.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are explored for their potential as kinase inhibitors and anticancer agents.
Uniqueness
N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-12-6-5-9-24-17(12)22-18-15(20(24)26)11-16(23(18)2)19(25)21-13-7-4-8-14(10-13)27-3/h4-11H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUOFEOHNBVSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2927525.png)


![7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2927531.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2927536.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2927537.png)



![N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2927543.png)


![2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride](/img/structure/B2927547.png)
